[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride
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Overview
Description
[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a benzothiophene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Piperidine Ring Formation: The piperidine ring is often formed through a reductive amination reaction involving a ketone and an amine.
Benzothiophene Synthesis: The benzothiophene moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization.
Coupling Reactions: The final step involves coupling the triazole, piperidine, and benzothiophene units through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated triazole derivatives.
Substitution: Functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is investigated for its potential therapeutic applications. It has shown promise as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
[3-(Aminomethyl)triazol-1-yl]piperidine: Lacks the benzothiophene moiety.
[4-(Aminomethyl)triazol-1-yl]piperidine: Similar structure but different substitution pattern.
[5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone: Lacks the triazole and piperidine rings.
Uniqueness
The uniqueness of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride lies in its combination of the triazole, piperidine, and benzothiophene moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H26ClN5OS |
---|---|
Molecular Weight |
396.0 g/mol |
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H25N5OS.ClH/c1-12-4-5-16-13(7-12)8-17(25-16)18(24)22-6-2-3-15(11-22)23-10-14(9-19)20-21-23;/h8,10,12,15H,2-7,9,11,19H2,1H3;1H |
InChI Key |
SNZWYKOBXGBBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCC(C3)N4C=C(N=N4)CN.Cl |
Origin of Product |
United States |
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